molecular formula C8H9NO6S B12829454 1-(2-Nitrophenyl)ethyl hydrogen sulfate

1-(2-Nitrophenyl)ethyl hydrogen sulfate

Cat. No.: B12829454
M. Wt: 247.23 g/mol
InChI Key: CZYUMQYCQYJCSF-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)ethyl hydrogen sulfate, also referred to as "caged sulfate," is a photolabile compound that serves as an effective source of caged protons for inducing rapid and significant pH drops in experimental systems . Its primary research value lies in its ability to trigger pH-dependent processes with precise spatial and temporal control upon photolysis. The photolysis mechanism of this compound is analogous to that of other caged molecules like caged ATP, and it exhibits a similar photolysis efficiency . A key application and demonstration of its utility is its capacity to drive the acid-induced conformational change of metmyoglobin, facilitating the study of protein dynamics and folding near pH 4 . Unlike some other caged protons, this compound is characterized by its ability to induce large pH jumps and protonate groups with pK values as low as 2.2, making it a versatile tool for a wider range of experimental conditions . The compound has the CAS Number 496884-99-2, a molecular formula of C 8 H 9 NO 6 S, and a molecular weight of 265.24 g/mol . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO6S

Molecular Weight

247.23 g/mol

IUPAC Name

1-(2-nitrophenyl)ethyl hydrogen sulfate

InChI

InChI=1S/C8H9NO6S/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11/h2-6H,1H3,(H,12,13,14)

InChI Key

CZYUMQYCQYJCSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 2 Nitrophenyl Ethyl Hydrogen Sulfate

Established Synthetic Routes for 2-Nitrophenyl-Substituted Ethyl Derivatives

The foundational step in synthesizing the target compound is the preparation of its direct precursor, 1-(2-nitrophenyl)ethanol (B14764). nih.gov This alcohol contains the key 2-nitrophenyl-substituted ethyl framework. The synthesis of this and related derivatives typically begins with a suitable 2-nitrophenyl starting material.

A common strategy involves the modification of a functional group already present on the ethyl side chain. For instance, the synthesis of 1-(2-nitrophenyl)ethanol can be achieved through the reduction of 2'-nitroacetophenone. This reaction converts the ketone group into the secondary alcohol required for the subsequent sulfation step.

Alternatively, synthetic routes can build the ethyl side chain onto the nitro-substituted benzene (B151609) ring. This might involve Grignard reactions or other carbon-carbon bond-forming strategies. The synthesis of related structures, such as (2-nitrophenyl)acetonitrile derivatives, demonstrates the versatility of synthetic approaches available for creating the 2-nitrophenyl-substituted scaffold. google.com The 1-(2-nitrophenyl)ethyl (NPE) group is also utilized as a photolabile caging group in more complex molecules, such as NPE-caged Adenosine (B11128) diphosphate (B83284) ribose (ADPR), highlighting the importance of reliable synthetic routes to this moiety. researchgate.net

Approaches to the Esterification of 1-(2-Nitrophenyl)ethanol with Sulfate (B86663)

The crucial transformation in the synthesis of 1-(2-Nitrophenyl)ethyl hydrogen sulfate is the esterification of the hydroxyl group of 1-(2-nitrophenyl)ethanol. nih.gov This reaction forms the sulfate ester linkage. Several general methods for the sulfation of alcohols are applicable. taylorfrancis.comresearchgate.net

Common Sulfating Agents and Methods:

Sulfur Trioxide Complexes: Adducts of sulfur trioxide with Lewis bases are frequently used as sulfating agents to mitigate the high reactivity of free SO₃. taylorfrancis.com Common complexes include the sulfur trioxide-pyridine (Py·SO₃) and sulfur trioxide-trimethylamine (Me₃N·SO₃) complexes. rsc.orgnih.govnih.gov These reagents are typically used in aprotic solvents.

Chlorosulfonic Acid: Reaction with chlorosulfonic acid (ClSO₃H), often in a solvent like dimethylformamide (DMF), is another effective method for forming sulfate esters. nih.gov

Sulfuric Acid and Carbodiimides: A combination of sulfuric acid (H₂SO₄) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to synthesize sulfate esters under mild conditions. taylorfrancis.comnih.govnih.gov The proposed mechanism involves the formation of a protonated DCC-H₂SO₄ intermediate that is then attacked by the alcohol. nih.gov

Direct Sulfation with Sulfuric Acid: While possible, the direct reaction of an alcohol with concentrated sulfuric acid can be an equilibrium-limited process due to the formation of water. nih.govresearchgate.net

The selection of the appropriate method depends on the substrate's sensitivity, desired yield, and scalability. For 1-(2-nitrophenyl)ethanol, a secondary benzylic alcohol, methods that proceed under mild conditions are generally preferred to avoid side reactions such as elimination or racemization.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Solvent: The choice of solvent can significantly influence reaction outcomes. Acetonitrile (B52724) has been highlighted as a microwave-friendly solvent that is easy to evaporate during workup. nih.gov For other methods, polar aprotic solvents like DMF are common. nih.gov Some studies have found that protic solvents like acetic acid can lead to higher yields in related sulfonations. researchgate.net

Temperature: Temperature control is crucial. Low-temperature conditions (~-20 °C to 4 °C) are often employed, particularly with highly reactive sulfating agents, to control the reaction rate and minimize side products. nih.gov However, microwave-assisted sulfations may be performed at higher temperatures (e.g., 90-100 °C) to reduce reaction times. rsc.orgnih.gov

Stoichiometry: The molar ratio of the sulfating agent to the alcohol is a key variable. An excess of the sulfating agent is often required to drive the reaction to completion, with optimal ratios determined empirically. rsc.orgresearchgate.net For example, using 2.0 equivalents of a tributylsulfoammonium betaine (B1666868) sulfating agent was found to be optimal for high conversion. rsc.org

Removal of Water: In reactions that produce water as a byproduct, such as direct esterification with sulfuric acid, its removal can shift the equilibrium toward the product. This can be achieved by using a dehydrating agent like anhydrous sodium sulfate. researchgate.netmdma.ch

Purification: Purification is essential to isolate the target compound. Due to the polar nature of sulfate esters, purification often involves aqueous workups and ion-exchange chromatography. rsc.org

The following table summarizes the impact of various conditions on sulfation reactions, based on findings from the synthesis of various organosulfates.

ParameterConditionEffect on ReactionSource
Reagent Stoichiometry 2.0 eq. of sulfating agentOptimal for high conversion (>99%) and yield (95%). rsc.org
< 2.0 eq. of sulfating agentIncomplete conversion. rsc.org
Temperature 90 °C (microwave)Complete conversion within 2 hours. rsc.org
30 °CReaction completion achieved with increased time. rsc.org
Below 70 °CInhibits side reactions, yields >90% possible. google.com
Solvent Acetic AcidYields ranging from 80% to 92%. researchgate.net
Other solvents (e.g., THF)Yields below 50%. researchgate.net
Catalyst BF₃·OEt₂Yields vary from 15% to 92% depending on concentration. researchgate.net
Water Removal Anhydrous Na₂SO₄Enhances conversion by removing water byproduct. researchgate.netmdma.ch

Stereochemical Control in Synthesis (if applicable to asymmetric centers)

The compound this compound possesses a chiral center at the benzylic carbon atom bonded to the sulfate group. nih.govalfa-chemistry.com This means the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer or a mixture with a specific enantiomeric excess requires stereochemical control.

Difficulties can arise during the synthesis of sulfate esters from optically active alcohols, as racemization may occur. taylorfrancis.com A study on the sulfation of optically active 2-butanol (B46777) demonstrated that while the reaction itself proceeded with retention of configuration, the resulting s-butyl hydrogen sulfate product rapidly racemized under the reaction conditions. researchgate.net This suggests that even if an enantiomerically pure sample of 1-(2-nitrophenyl)ethanol is used as the starting material, the final product could be a racemic mixture depending on the stability of the chiral center under the chosen sulfation conditions.

Theoretical studies indicate that the mechanism of sulfuryl group transfer can be complex, with the possibility of substitution occurring with either inversion or retention of stereochemistry at the sulfur atom. acs.org To achieve stereochemical control in the synthesis of a specific enantiomer of this compound, several strategies could be considered:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the sulfation reaction to one face of the molecule, thereby establishing the desired stereocenter. youtube.com The auxiliary would then be removed in a subsequent step.

Enzymatic Resolution: A racemic mixture of the final product or the precursor alcohol could potentially be resolved using enzymes that selectively react with one enantiomer.

Asymmetric Synthesis: Developing an asymmetric synthesis for the precursor alcohol, 1-(2-nitrophenyl)ethanol, and ensuring the subsequent sulfation step proceeds with minimal racemization would be the most direct approach.

Green Chemistry Principles in the Preparation of Photolabile Sulfate Esters

The 2-nitrophenyl group is a well-established photolabile protecting group, meaning it can be cleaved from a molecule using light, often UV radiation. researchgate.netnih.gov This property makes this compound a "photolabile sulfate ester." The synthesis of such compounds can be approached with the principles of green chemistry in mind, which aim to create more environmentally benign chemical processes. nih.govwisdomlib.org

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Reagents: Traditional sulfation methods can use hazardous chemicals like chlorosulfonic acid or sulfur trioxide. researchgate.net Exploring greener alternatives, such as enzymatic sulfation or using less toxic sulfating agents, aligns with green chemistry principles. nih.govresearchgate.net

Safer Solvents: Many organic syntheses rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives like water, ethanol, or other bio-derived solvents, or to conduct reactions under solvent-free conditions. nih.govrsc.org

Energy Efficiency: Using methods that reduce energy consumption, such as microwave-assisted synthesis or photocatalysis, can make a process greener. nih.gov Photochemical reactions, which use light to drive the process, are considered a green chemistry technique. nih.gov

Renewable Feedstocks: While not always directly applicable to this specific synthesis, the use of starting materials derived from renewable resources like biomass is a core principle. und.edu

The photolabile nature of the product itself contributes to a greener profile. The deprotection or "uncaging" step to release the sulfate group can be triggered by light, which is a traceless reagent, avoiding the need for additional, potentially harsh chemical reagents and the subsequent waste they generate.

Photochemical Reactivity and Uncaging Mechanisms

Fundamental Photochemistry of o-Nitrobenzyl and 1-(2-Nitrophenyl)ethyl Chromophores

The o-nitrobenzyl (ONB) group is a well-established photoremovable protecting group, widely utilized in various scientific fields for its ability to release a range of functional groups upon UV irradiation. nih.gov The core of its photochemical reactivity lies in the electronic structure of the o-nitrobenzyl moiety. Upon absorption of a photon, typically in the UV-A range (300–365 nm), the chromophore is promoted to an excited electronic state. nih.gov

The photochemistry of o-nitrobenzyl derivatives is characterized by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. acs.orgresearchgate.net This initial step is a key feature of the Norrish type II photoreaction. researchgate.net The process can proceed from both the singlet and triplet excited states, although the exact pathway can be influenced by the specific substitution pattern and the surrounding environment. acs.orgrsc.org

The 1-(2-nitrophenyl)ethyl (NPE) chromophore, a derivative of the o-nitrobenzyl system, shares these fundamental photochemical principles. The additional methyl group on the benzylic carbon influences the reaction kinetics and quantum yield but does not fundamentally alter the initial photochemical events. The photorelease from NPE derivatives is also initiated by an intramolecular hydrogen abstraction, leading to the formation of transient intermediates that ultimately decompose to release the caged molecule and the 2-nitrosoacetophenone byproduct. researchgate.net

The efficiency and wavelength sensitivity of the photoreaction can be modulated by introducing substituents on the aromatic ring. Electron-donating groups can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light. nih.gov Furthermore, two-photon excitation techniques can be employed to achieve cleavage with near-infrared light, which is particularly advantageous for applications in biological systems requiring deep tissue penetration. nih.gov The versatility of the o-nitrobenzyl and its derivatives, including the NPE system, has led to their extensive use in the development of photocleavable polymers, light-triggered drug delivery systems, and caged compounds for studying biological processes. nih.govnih.gov

Detailed Photolytic Decomposition Pathways of 1-(2-Nitrophenyl)ethyl Hydrogen Sulfate (B86663)

The photolytic release of sulfuric acid from 1-(2-nitrophenyl)ethyl hydrogen sulfate follows a well-defined, multi-step mechanism that is characteristic of o-nitrobenzyl compounds. This process is initiated by light and proceeds through a series of transient intermediates.

Upon absorption of UV light, the 1-(2-nitrophenyl)ethyl chromophore is promoted to an electronically excited state. The primary photochemical event is an intramolecular hydrogen atom abstraction from the ethyl group's benzylic carbon by one of the oxygen atoms of the ortho-nitro group. acs.orgchempedia.info This hydrogen transfer can occur from either the singlet or triplet excited state of the molecule. acs.org This initial step is a classic example of a Norrish Type II-like reaction, leading to the formation of a biradical intermediate. acs.org

The biradical formed in the initial step rapidly rearranges to a more stable transient species known as an aci-nitro intermediate. nih.govacs.orgchempedia.info This intermediate is a tautomer of the original nitro compound and is characterized by a nitronic acid functional group (C=N+(O−)OH). The formation of the aci-nitro intermediate is a pivotal step in the uncaging process. These intermediates have been detected and characterized using time-resolved spectroscopic techniques, such as laser flash photolysis, which allows for the observation of their transient absorption spectra. nih.govnih.gov The decay of the aci-nitro intermediate is often the rate-limiting step in the release of the caged molecule. researchgate.net

The final steps of the uncaging process involve the release of the proton (from the sulfuric acid) and the decay of the transient intermediates. The rate of proton release is directly linked to the decay of the aci-nitro intermediate. researchgate.net Time-resolved studies have shown that the decay of this intermediate and the subsequent release of the leaving group occur on a microsecond to millisecond timescale, depending on the specific compound, pH, and temperature. researchgate.net The kinetics of this process are often monitored by observing the change in the UV-visible absorption spectrum as the nitroaromatic chromophore is converted into the final nitroso product. researchgate.net For 1-(2-nitrophenyl)ethyl phosphate (B84403), a closely related compound, the rate constants for the decay of the aci-nitro intermediate, and thus the release of the phosphate, were found to be in the range of 35 to 250 s⁻¹ at pH 7.1 and 21°C. researchgate.net

Quantum Yield Determinations and Photolysis Efficiency Analysis

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, photolysis) to the number of photons absorbed by the system. The quantum yield of photolysis for 1-(2-nitrophenyl)ethyl (NPE) caged compounds is a critical parameter for their practical application.

The quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate, a compound structurally similar to the hydrogen sulfate, was determined to be 0.53 when irradiated with near-UV light (342 nm peak). rsc.org This value indicates a relatively high efficiency for the photorelease process. Studies on a series of 1-(2-nitrophenyl)ethyl phosphate esters of adenine (B156593) nucleotide analogs reported quantum yields in the range of 0.49 to 0.63. researchgate.net

Several factors can influence the quantum yield of photolysis for o-nitrobenzyl and NPE derivatives:

Leaving Group: The nature of the leaving group can significantly impact the quantum yield. rsc.org Groups that stabilize a radical at the benzylic position can enhance the efficiency of the initial hydrogen abstraction step, leading to a higher quantum yield. rsc.org

Substituents on the Aromatic Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the chromophore, affecting both the absorption spectrum and the efficiency of the photoreaction. nih.gov

Wavelength of Irradiation: In some cases, the quantum yield can be dependent on the excitation wavelength, suggesting the involvement of different excited states in the photochemical process. researchgate.net

Table of Research Findings on Photochemical Properties

Parameter Compound/System Finding Reference(s)
Fundamental Photochemistry o-Nitrobenzyl (ONB) Chromophore Photorelease is initiated by intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. acs.orgresearchgate.net
1-(2-Nitrophenyl)ethyl (NPE) Chromophore Shares fundamental photochemical principles with ONB, with the additional methyl group influencing kinetics. researchgate.net
Decomposition Pathway 1-(2-Nitrophenyl)ethyl derivatives Proceeds through the formation of a transient aci-nitro intermediate following initial hydrogen abstraction. nih.govacs.orgchempedia.info
o-Nitrobenzyl esters The aci-nitro tautomer is formed upon UV irradiation, leading to the cleavage of the ester. nih.gov
Intermediate Characterization aci-Nitro Intermediates Detected and characterized by transient absorption spectra using laser flash photolysis. nih.govnih.gov
Kinetics 1-(2-Nitrophenyl)ethyl phosphate Rate constants for aci-nitro intermediate decay and phosphate release are in the range of 35-250 s⁻¹ at pH 7.1. researchgate.net
Quantum Yield (Φ) 1-(2-Nitrophenyl)ethyl phosphate Φ = 0.53 at 342 nm. rsc.org
1-(2-Nitrophenyl)ethyl esters of adenine nucleotide analogs Φ values range from 0.49 to 0.63. researchgate.net
Factors Influencing Quantum Yield o-Nitroveratryl derivatives The nature of the leaving group strongly influences the quantum yield. rsc.org

Influence of Solvent, pH, and Temperature on Photolysis Mechanism and Rates

The efficiency and pathway of the photolysis of this compound and related 2-nitrophenyl)ethyl (NPE) compounds are highly sensitive to the surrounding environment. Key factors such as the choice of solvent, the pH of the medium, and the reaction temperature can significantly alter the mechanism of photo-uncaging and the rates of the constituent reaction steps.

Influence of Solvent

The reaction medium plays a critical role in determining the fate of the primary photoproduct, the aci-nitro intermediate. rsc.org Studies on analogous compounds like 1-(2-nitrophenyl)ethanol (B14764) show that the balance between competing reaction pathways for the aci-nitro species is dependent on the solvent. rsc.org The choice of solvent can influence the energies of the electronic states and affect the evolving structures of the photoexcited molecules. nih.gov

In studies of various 2-(2-nitrophenyl)ethyl-caged compounds, the effect of solvent basicity was explored using acetonitrile (B52724)/water (MeCN/H₂O) mixtures. uni-konstanz.deresearchgate.net It was observed that in solutions with very low basicity, such as in water-free acetonitrile, different and as-yet-unidentified products are formed compared to aqueous solutions. uni-konstanz.deresearchgate.net This indicates that the solvent polarity and its ability to accept or donate protons are crucial in directing the reaction towards the desired uncaging pathway. The primary photochemical step, an intramolecular hydrogen abstraction to form the aci-nitro intermediate, leads to two competing reaction channels. uni-konstanz.deresearchgate.net The solvent environment directly influences the subsequent steps, which dictate the final product distribution. rsc.orgnih.gov

Influence of pH

The pH of the aqueous solution is a dominant factor controlling the uncaging of 1-(2-nitrophenyl)ethyl derivatives. The key to this control lies in the acid-base equilibrium of the aci-nitro intermediate, which is a nitronic acid. uni-konstanz.deresearchgate.net This intermediate can exist in a protonated (neutral) form or a deprotonated anionic form. The two forms lead to different products:

From the aci-nitro anion: β-elimination occurs, leading to the release of the "caged" leaving group (in this case, sulfate) and the formation of 2-nitrostyrene. This is the productive uncaging pathway. uni-konstanz.deresearchgate.net

From the undissociated aci-nitro acid: The compound rearranges to form a nitrosobenzene (B162901) derivative (specifically, 2-nitrosoacetophenone), with no release of the leaving group. uni-konstanz.deresearchgate.net

Consequently, the yield of the uncaged product can be controlled by shifting this acid-base equilibrium. uni-konstanz.deresearchgate.net For this compound, the pKa of its nitronic acid intermediate has been estimated to be 3.69 ± 0.05. researchgate.net This means that at a neutral pH, the intermediate exists predominantly as the anion, favoring the release of sulfate.

The decay rate of the aci-nitro intermediate is also strongly dependent on pH. researchgate.netnih.gov At neutral pH, protons are released into the solution from the nitronic acid intermediate at a rate of (1.58 ± 0.09) x 10⁷ s⁻¹. researchgate.net The subsequent decay of the intermediate is much slower. In buffered aqueous solution at pH 7, the decay rate is approximately 18 s⁻¹. researchgate.net However, at acidic pH, a significant portion of the intermediate is protonated, leading to a biphasic release of protons, with a slower phase whose rate is highly pH-dependent. researchgate.net Similarly, studies on related 1-(2-nitrophenyl)ethyl ethers show that hemiacetal intermediates limit the release rate at pH values below 10. acs.orgacs.org

Influence of Temperature

Temperature affects the rate constants of the various steps in the photolysis reaction. For a related compound, methyl 2-[1-(2-nitrophenyl)ethoxy]ethyl phosphate, the rate constant for product release was measured to be 0.11 s⁻¹ at pH 7.0 and 1°C. nih.gov This is significantly slower than the decay of the aci-nitro intermediate from 1-(2-nitrophenyl)ethyl sulfate, which was found to be 18 s⁻¹ at pH 7 and 20°C. researchgate.netnih.gov While these are different compounds, the data illustrates a clear temperature dependence on the kinetics of product release, with lower temperatures slowing the reaction rates.

Data Tables

Table 1: Kinetic Data for the Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate and Related Compounds

Compound/IntermediateConditionParameterValueReference
aci-nitro intermediate of 1-(2-Nitrophenyl)ethyl sulfateAqueous solution, neutral pHProton release rate(1.58 ± 0.09) x 10⁷ s⁻¹ researchgate.net
aci-nitro intermediate of 1-(2-Nitrophenyl)ethyl sulfateBuffered aqueous solution, pH 7, 20°CDecay rate18 ± 4 s⁻¹ researchgate.net
aci-nitro intermediate of 1-(2-Nitrophenyl)ethyl sulfateAqueous solutionpKa3.69 ± 0.05 researchgate.net
Methyl 2-[1-(2-nitrophenyl)ethoxy]ethyl phosphateAqueous solution, pH 7.0, 1°CProduct release rate0.11 s⁻¹ nih.gov

Advanced Spectroscopic and Analytical Methodologies in Research

Time-Resolved UV-Visible Spectroscopy for Kinetic Studies of Intermediates

Time-resolved UV-Visible spectroscopy is a fundamental tool for monitoring the kinetics of short-lived intermediates formed during the photolysis of 1-(2-nitrophenyl)ethyl hydrogen sulfate (B86663). Upon laser flash photolysis, the compound releases a proton, and the kinetics of this process are tracked by observing changes in absorbance over time. nih.gov

Research has shown that the process involves a key transient species, the aci-nitro intermediate. The formation and decay of this intermediate are monitored by its characteristic absorbance at approximately 400 nm. nih.govresearchgate.net The absorbance at this wavelength exhibits a biphasic rise. The initial, prompt component corresponds to the formation of the nitronic acid, which is then followed by a slower phase representing the deprotonation of this intermediate. nih.govresearchgate.net The decay of the aci-nitro intermediate is influenced by the pH of the solution. nih.gov At a neutral pH and 20°C, the decay rate is approximately 18 s⁻¹. nih.govresearchgate.net This technique has been crucial in determining the specific rate of proton release from the nitronic acid intermediate into the solution. nih.gov

ParameterValueConditions
Intermediate Absorbance λmax~400 nmAqueous Solution
Nitronic Acid Deprotonation Lifetime (τ)~63 ± 6 nsAqueous Solution
Proton Release Rate (from nitronic acid)(1.58 ± 0.09) x 107 s-1Neutral pH
Aci-nitro Intermediate Decay Rate18 ± 4 s-1pH 7, 20°C

Time-Resolved Infrared (FTIR) Spectroscopy for Structural Elucidation of Transient Species

Time-resolved Fourier-transform infrared (FTIR) spectroscopy provides critical insights into the structural dynamics of molecules following the photochemical release of protons from 1-(2-nitrophenyl)ethyl hydrogen sulfate. This technique is particularly valuable because the vibrational frequencies of molecular bonds, such as the amide I band in peptides, are highly sensitive to changes in protonation state and molecular conformation. researchgate.netnih.gov

The photolysis of this compound can induce a rapid and significant pH drop in a sample on a sub-millisecond timescale. researchgate.net Time-resolved FTIR is employed to monitor the subsequent structural changes in other molecules present in the solution. For instance, this method has been used to investigate the aggregation of the Aβ(1-28) peptide, which is associated with Alzheimer's disease. researchgate.net By initiating a pH jump from 8.5 to below 6 using the photolysis of the compound, researchers observed the peptide's structural conversion into an antiparallel β-sheet structure on a millisecond to second timescale. researchgate.net This demonstrates the utility of combining a photolabile proton source with time-resolved FTIR to elucidate the structural evolution of transient species in biological processes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an indispensable method for the definitive structural assignment and purity verification of this compound and related compounds. rsc.orgnih.gov NMR provides detailed information about the chemical environment of each atom in the molecule. researchgate.net

For structural elucidation, ¹H NMR spectra are analyzed for chemical shifts, signal integration (which gives the relative number of protons), and splitting patterns (multiplicity). youtube.com These data allow for the precise assignment of protons within the 2-nitrophenyl group and the ethyl chain. rsc.orgnih.gov Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. The technique is also highly effective for purity assessment, as the presence of even small amounts of impurities or residual solvents will generate distinct signals in the spectrum, allowing for their identification and quantification. rsc.org

MoietyTypical ¹H NMR SignalsDescription
Aromatic Protonsδ 7.4-8.0 ppmMultiple signals (multiplets) corresponding to the four protons on the nitrophenyl ring. rsc.org
Methine Proton (-CH)δ ~5.1 ppmA multiplet signal for the proton on the carbon adjacent to both the phenyl ring and the sulfate group. rsc.org
Methyl Protons (-CH₃)δ ~1.7 ppmA doublet signal for the three protons of the ethyl group's methyl moiety.

Mass Spectrometry for Photoproduct Identification and Mechanistic Pathway Confirmation

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful technique for identifying the final products of the photochemical reaction of this compound and confirming the proposed mechanistic pathway. rsc.orgnih.gov The technique works by measuring the mass-to-charge ratio of ionized molecules, allowing for the determination of their elemental composition with high accuracy.

The accepted mechanism for the photolysis of 2-nitrophenyl-based caging groups proceeds through a Norrish type II reaction, which involves the formation of an aci-nitro intermediate. nih.gov This intermediate subsequently rearranges and fragments to yield the final photoproducts. For this compound, the expected major organic photoproduct is 2-nitrosoacetophenone, alongside the released sulfuric acid. Identifying these specific products via MS provides direct evidence for the proposed reaction pathway. nih.gov The accurate mass measurements from HRMS confirm the elemental formulas of the products, leaving little ambiguity as to their identity. rsc.org

ProductRole in Mechanistic Confirmation
2-NitrosoacetophenoneThe primary organic photoproduct, its identification confirms the rearrangement of the aci-nitro intermediate.
Sulfuric Acid (Sulfate Ion)Confirms the successful cleavage of the C-O bond and release of the caged sulfate group.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Distribution Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for monitoring the progress of the photolysis reaction of this compound and analyzing the distribution of its products. rsc.orgsielc.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. sielc.com

By taking samples at various time points during the photochemical reaction, HPLC can be used to quantify the disappearance of the starting material, this compound, and the appearance of the photoproducts, such as 2-nitrosoacetophenone. This allows for the calculation of the reaction rate and the quantum yield of photolysis. The technique is also essential for assessing the efficiency and cleanliness of the reaction by revealing the presence of any side products. A common approach involves using a reverse-phase (RP) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. sielc.com Furthermore, HPLC is a standard method to confirm the purity of the initial compound before its use in experiments. rsc.org

Photoacoustic Methods for Energy Release and Protonation Kinetics

Photoacoustic methods, specifically time-resolved photoacoustic calorimetry, provide unique information on the energetics and volume changes that occur during and after the photolysis of this compound. nih.gov This technique measures the generation of heat and any accompanying changes in molecular volume following the absorption of a laser pulse.

When applied to the study of this compound, photoacoustic methods have been used in conjunction with UV-Visible spectroscopy to characterize the kinetics of proton release. nih.govresearchgate.net The release of a proton and its subsequent reaction with a pH indicator or buffer in the solution leads to changes in heat and volume that are detected by the photoacoustic signal. This has allowed researchers to precisely measure the rate of proton release from the transient aci-nitro intermediate. nih.gov Furthermore, by analyzing the protonation kinetics of various pH indicators, the pKa of the critical nitronic acid intermediate was accurately estimated. nih.govresearchgate.net

FindingValueMethod
Proton Release Kinetics(1.58 ± 0.09) x 107 s-1Analysis of protonation kinetics of pH indicators. nih.gov
pKa of Nitronic Acid Intermediate3.69 ± 0.05Numerical analysis of protonation kinetics of pH indicators. nih.govresearchgate.net

Computational and Theoretical Studies of Photoreactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in deciphering the intricate mechanism of photoreactivity in 1-(2-nitrophenyl)ethyl compounds. The process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The subsequent chemical transformations are governed by the electronic structure of the molecule.

The photochemistry of 2-nitrobenzyl compounds is understood to proceed via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. rsc.orgnih.gov This step is a key feature of the Norrish Type II reaction mechanism. nih.gov Computational studies on related systems have utilized various levels of theory to investigate this process.

For instance, in studies of 1-(2-nitrophenyl)ethyl ethers, semiempirical PM3 calculations were employed to interpret competing reaction pathways and calculate reaction barriers. nih.govacs.org Furthermore, AMSOL (Austin Model 1 with solvation) calculations have been used to determine the pKa of the nitronic acid (aci-nitro) isomer formed during photolysis, which is a critical parameter influencing the partitioning between different reaction pathways. nih.govacs.org

More advanced computational methods have been applied to similar chromophores. Density Functional Theory (DFT) has been used to map the potential energy surfaces for the photoreaction of 1-(2-nitrophenyl)ethanol (B14764). rsc.org For fundamental nitroaromatic compounds like nitrobenzene, high-level ab initio calculations, including CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Complete Active Space Second-Order Perturbation Theory), have been used to model the photoinduced dynamics and the evolution of the molecule on the excited-state potential energy surface. nih.gov These studies indicate that photoreactions for nitroaromatic compounds often occur on the lowest triplet state (T1). nih.govrsc.org

The electronic properties calculated for these related systems provide insight into the expected behavior of 1-(2-nitrophenyl)ethyl hydrogen sulfate (B86663), suggesting a similar underlying mechanism driven by the electronic character of the 2-nitrophenyl ethyl chromophore.

Table 1: Computational Methods Applied to Related 2-Nitrophenyl Compounds

Computational MethodApplication in Related SystemsReference
Semiempirical PM3Calculation of reaction barriers in 1-(2-nitrophenyl)ethyl ethers. nih.govacs.org
AMSOLCalculation of pKa for the aci-nitro intermediate. nih.govacs.org
Density Functional Theory (DFT)Mapping potential energy surfaces for 1-(2-nitrophenyl)ethanol. rsc.org
CASSCF/CASPT2Modeling photoinduced dynamics of nitrobenzene. nih.gov

Potential Energy Surface Mapping of Photolytic Pathways

The photorelease from a 1-(2-nitrophenyl)ethyl protecting group is not a single-step event but involves a series of intermediates and transitions, which can be mapped as a potential energy surface (PES). Computational mapping of these surfaces reveals the most likely reaction pathways from the initial excited state to the final products.

For the closely analogous 1-(2-nitrophenyl)ethanol, DFT calculations have been used to map the potential energy surfaces for two competing reaction pathways that occur after the initial formation of the aci-nitro intermediate. rsc.org

Cyclization Pathway: This is considered the classical mechanism, involving the cyclization of the aci-nitro species to form a transient five-membered ring, a benzisoxazolidine intermediate. This intermediate then undergoes ring-opening to yield the final products. rsc.org

Proton Transfer Pathway: An alternative pathway involves proton transfer steps, leading to the formation of a hydrated nitroso compound, which then rearranges to the final ketone product (2-nitrosoacetophenone) and releases the leaving group. rsc.org

Similarly, detailed studies on 1-(2-nitrophenyl)ethyl ethers have shown that the reaction proceeds through two parallel pathways leading to a common hemiacetal intermediate. nih.govacs.org These pathways were distinguished by their kinetics, with a fast component accounting for approximately 80% of the reaction flux and a slower component for the remaining 20%. nih.govacs.org The final release of the protected alcohol was found to be rate-limited by the breakdown of this hemiacetal intermediate. nih.govacs.org

Based on these findings, the photolysis of 1-(2-nitrophenyl)ethyl hydrogen sulfate is expected to follow a complex PES with multiple, competing pathways involving aci-nitro and subsequent cyclic or open-chain intermediates before the final release of sulfuric acid and the formation of 2-nitrosoacetophenone.

Prediction of Intermediate Stability and Reaction Barriers

The primary photoproduct, the aci-nitro intermediate, is a central figure in these reactions. Its stability and subsequent reactivity are critical. Studies on 2-(2-nitrophenyl)ethyl caged compounds propose that the geometry of this intermediate (specifically, the (Z)- and (E)-isomers) can dictate the subsequent bond cleavage events. nih.gov For example, one isomer might lead to the desired release of the leaving group, while the other could undergo different reactions. nih.gov

In the case of 1-(2-nitrophenyl)ethyl ethers, the decay of the photochemically generated aci-nitro intermediate was observed to be very fast (rate constant of 5020 s⁻¹ at pH 7.0, 2 °C), much faster than the rate of product release (0.11 s⁻¹ at pH 7.0, 1 °C). nih.govacs.org This indicates that the aci-nitro species is a short-lived intermediate and that the rate-limiting step occurs later in the reaction sequence. The computational interpretation of these results pointed to the breakdown of a more stable, long-lived hemiacetal intermediate as the bottleneck for product release. nih.govacs.org

Table 2: Kinetic Data for Intermediates in a Related System (1-(2-Nitrophenyl)ethyl ether derivative)

Intermediate/ProcessRate Constant (at pH 7.0)SignificanceReference
aci-nitro Intermediate Decay5020 s⁻¹ (at 2 °C)Fast decay, not the rate-limiting step. nih.govacs.org
Product Release0.11 s⁻¹ (at 1 °C)Rate-limited by the breakdown of a subsequent intermediate. nih.govacs.org

Exploration of 1 2 Nitrophenyl Ethyl Hydrogen Sulfate As a Research Tool

Application in Rapid pH Jump Experiments for Mechanistic Biophysical Studies

The ability to induce rapid pH jumps makes 1-(2-nitrophenyl)ethyl hydrogen sulfate (B86663) an invaluable tool for investigating the kinetics and mechanisms of a variety of biophysical processes that are sensitive to pH changes.

Investigation of Protein Conformational Changes Triggered by Light-Induced pH Shifts (e.g., Myoglobin Unfolding)

The folding and unfolding of proteins are fundamental processes in biology, and their study provides insights into protein stability, function, and misfolding diseases. Many proteins undergo conformational changes in response to shifts in pH. The use of 1-(2-nitrophenyl)ethyl hydrogen sulfate allows researchers to trigger such changes on a very fast timescale, enabling the observation of transient intermediates that might otherwise be difficult to detect.

A classic example is the study of the acid-induced unfolding of myoglobin. researchgate.netresearchgate.net By using a laser pulse to photolyze 1-(2-nitrophenyl)ethyl sulfate, a rapid drop in pH can be achieved, initiating the unfolding of myoglobin. researchgate.net The subsequent conformational changes can be monitored in real-time using spectroscopic techniques such as monitoring absorbance changes in the visible spectrum. researchgate.net This approach has allowed for the detailed kinetic analysis of the entire unfolding process, from milliseconds to seconds, providing a clearer picture of the unfolding pathway and the intermediates involved. wikipedia.orgresearchgate.net The ability to induce a complete unfolding with a single laser pulse highlights the efficiency of this photocaged proton source. researchgate.net

Studies of Peptide Aggregation Kinetics and Mechanisms (e.g., Alzheimer's Aβ peptide)

The aggregation of peptides into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is associated with the aggregation of the amyloid-β (Aβ) peptide. alfa-chemistry.com It is believed that acidic compartments within the cell, such as endosomes and lysosomes, may play a role in initiating Aβ aggregation. nih.gov

The light-induced pH jump technique using this compound provides a powerful method to mimic these acidic conditions and study the kinetics of Aβ aggregation in vitro. researchgate.net By rapidly lowering the pH of a solution containing Aβ peptides, researchers can initiate the aggregation process and follow the structural transitions using techniques like time-resolved Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

A study on the Aβ(1-28) peptide fragment demonstrated that a sub-millisecond pH jump from 8.5 to below 6, induced by the photolysis of 1-(2-nitrophenyl)ethyl sulfate, triggers the peptide to transition from a random coil to an antiparallel β-sheet structure, which is characteristic of amyloid aggregates. researchgate.net The kinetic analysis of this process revealed a biphasic mechanism, as detailed in the table below.

Kinetics of Aβ(1-28) Peptide Aggregation Induced by a Light-Triggered pH Jump

Kinetic PhaseDescriptionTime Constant (s)Reference
Initial Rapid PhaseTransition from random coil to an oligomeric β-sheet form.3.6 researchgate.net
Second Slower PhaseFormation of larger aggregates.48.0 researchgate.net

This level of kinetic detail is crucial for understanding the molecular events that lead to the formation of pathogenic peptide aggregates and for developing potential therapeutic interventions.

Utility in Probing Acid-Base Catalyzed Reactions in Research Systems

Many chemical and enzymatic reactions are subject to acid or base catalysis, where the reaction rate is significantly influenced by the concentration of protons or hydroxide (B78521) ions. The ability of this compound to rapidly and precisely alter the pH of a solution makes it a potentially powerful tool for studying the mechanisms of such reactions.

By initiating a reaction with a light-induced pH jump, researchers can investigate the kinetics of acid-catalyzed processes in real-time. For example, the hydrolysis of esters is a classic acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. By using a photocaged proton source, one could, in principle, decouple the initiation of the reaction from the mixing of reactants and study the reaction kinetics from its earliest moments. This approach could provide valuable data on reaction intermediates and transition states.

In the context of enzymology, many enzymes have active sites containing amino acid residues that act as acids or bases, and their catalytic activity is often highly pH-dependent. The study of enzyme kinetics as a function of pH can provide insights into the pKa values of these critical residues and their role in the catalytic mechanism. While traditional methods involve preparing a series of buffers at different pH values, the use of a photocaged proton source could allow for the study of enzyme responses to rapid pH changes, potentially revealing dynamic aspects of enzyme function that are not observable in steady-state experiments. For instance, the activity of enzymes like triosephosphate isomerase is known to be critically dependent on the protonation state of active site residues such as glutamate. nih.govwikipedia.orgacs.orgacs.orgnih.gov A rapid pH jump could be used to probe the kinetics of proton transfer steps within the enzyme's catalytic cycle.

Design of Light-Activated Chemical Probes for in Vitro Studies

The photochemical principles underlying the function of this compound have been extended to the design of a variety of other light-activated chemical probes. The 2-(2-nitrophenyl)ethyl (NPE) moiety has proven to be a versatile photocage for a range of functional groups beyond protons.

This is exemplified by the synthesis of NPE-caged versions of biologically important molecules such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). In these probes, the NPE group is attached to a phosphate (B84403) oxygen, preventing the nucleotide from being active. Upon photolysis, the NPE group is cleaved, releasing the biologically active nucleotide. This allows for the controlled activation of nucleotide-dependent processes in vitro, such as muscle contraction or G-protein signaling.

Structure Reactivity Relationship Studies of Analogues and Derivatives

Synthesis of Modified 1-(2-Nitrophenyl)ethyl Sulfate (B86663) Analogues

The synthesis of modified 1-(2-nitrophenyl)ethyl sulfate analogues typically involves a multi-step process. The general strategy begins with the synthesis of a substituted 2-nitroacetophenone, followed by reduction to the corresponding 1-(substituted-2-nitrophenyl)ethanol, and subsequent sulfation.

A key area of modification is the introduction of substituents onto the phenyl ring. For example, the preparation of analogues with electron-donating groups, such as methoxy (B1213986) groups, is of significant interest. The synthesis of a dimethoxy-substituted precursor, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, can be achieved through the nitration of 3,4-dimethoxyacetophenone. This intermediate is then reduced to 1-(4,5-dimethoxy-2-nitrophenyl)ethanol using a reducing agent like sodium borohydride.

The final step, sulfation of the alcohol, can be accomplished using a variety of sulfating agents, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an appropriate solvent. This modular synthetic approach allows for the creation of a diverse library of analogues with different substitution patterns on the aromatic ring. While specific synthetic details for every analogue are dispersed throughout the literature, the fundamental steps of nitration, reduction, and sulfation form the core of the synthetic strategy.

Systematic Investigations of Substituent Effects on Photochemical Properties

The introduction of substituents onto the 2-nitrophenyl ring has profound effects on the photochemical behavior of the protecting group. These effects have been systematically investigated to understand the structure-property relationships governing the photolysis process.

Electron-donating groups, such as methoxy groups at the 4- and 5-positions, have been shown to influence the photolysis quantum yield. For instance, in the broader class of 2-nitrobenzyl derivatives, the introduction of 4,5-dimethoxy substituents can lead to the formation of a triplet state of charge transfer character, although this may not be on the direct pathway to product release. nih.gov Conversely, the presence of strongly electron-donating substituents can sometimes lead to non-productive decay pathways, rendering the compound inert to irradiation under certain conditions. researchgate.net

The nature of the leaving group also plays a critical role. Studies on related o-nitrobenzyl systems have shown that the quantum efficiency of photorelease correlates with the stability of the leaving group radical, which influences the C-H bond strength at the benzylic position. researchgate.netrsc.org

The pH of the medium is another critical factor, as it affects the equilibrium and decay kinetics of the aci-nitro intermediate. acs.orgresearchgate.net For 1-(2-nitrophenyl)ethyl sulfate, the decay of the aci-nitro intermediate is pH-dependent, and at neutral pH, the rate constant for decay is on the order of 18 s⁻¹ in buffered aqueous solution. researchgate.net

The following table summarizes the quantum yields for the photolysis of some nitrophenyl-based protecting groups, illustrating the effect of structural modifications.

CompoundQuantum Yield (Φ)ConditionsReference
1-(2-Nitrophenyl)ethyl phosphate (B84403)0.53 - 0.63near-UV (342 nm), pH 7.1 researchgate.netrsc.org
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) derivative0.41365 nm, MeOH scholasticahq.com
1-(2-Nitrophenyl)ethyl methyl ether0.49254 nm, MeCN acs.org
MNI-Glu0.065365 nm researchgate.net
CDNI-GABA0.6- nih.gov

Tuning Photolysis Wavelengths and Efficiency through Structural Design

A key goal in the design of photoremovable protecting groups is the ability to tune their absorption characteristics to longer, less damaging wavelengths (bathochromic shift) and to improve the efficiency of the photorelease process. Structural modifications to the 1-(2-nitrophenyl)ethyl scaffold are the primary means of achieving this.

Introducing electron-donating substituents, such as methoxy groups, onto the aromatic ring is a well-established strategy to shift the absorption maximum to longer wavelengths. wikipedia.org For example, the 4,5-dimethoxy-2-nitrobenzyl group (DMNB), often referred to as the nitroveratryl (NV) group, absorbs at significantly longer wavelengths than the parent 2-nitrobenzyl group, allowing for photolysis with light in the near-UV or even visible range. harvard.edunih.gov This principle is directly applicable to the 1-(2-nitrophenyl)ethyl sulfate system.

The efficiency of photolysis, often quantified by the uncaging cross-section in two-photon experiments or the product of quantum yield and molar absorptivity (Φε) in one-photon processes, can also be modulated. acs.orgnih.gov Strategies to improve efficiency include modifications that favor the productive decay of the excited state and the subsequent intermediates over non-productive pathways. For instance, azetidinyl substitution has been shown to improve the photorelease efficiency of coumarin-based photolabile groups by inhibiting non-radiative decay channels. rsc.org Similar strategies exploring steric and electronic effects could be applied to the nitrophenyl ethyl system.

The concept of "chromatic orthogonality" has been demonstrated, where two different photolabile groups are designed to be cleaved by different wavelengths of light. harvard.edunih.govresearchgate.netacs.org For example, a derivative sensitive to 420 nm light could be used in conjunction with another group sensitive to 254 nm light, allowing for selective deprotection. harvard.edunih.gov

Comparative Studies with Other Photoremovable Protecting Groups (e.g., 2-nitrobenzyl, nitrophenethyl derivatives)

The 1-(2-nitrophenyl)ethyl (NPE) group is often compared to its parent compound, the 2-nitrobenzyl (NB) group, and other related structures like the 2-(2-nitrophenyl)ethyl (NPEthyl) group to evaluate its relative advantages and disadvantages.

A key difference between the 1-(2-nitrophenyl)ethyl and the 2-nitrobenzyl group is the presence of an α-methyl group. This substitution leads to the formation of a ketone (2-nitrosoacetophenone) as a byproduct upon photolysis, rather than an aldehyde (2-nitrosobenzaldehyde). acs.org Ketones are generally less reactive towards biological nucleophiles than aldehydes, which can be an advantage in biological applications by reducing the potential for side reactions. acs.orgnih.gov

Mechanistic studies have revealed both similarities and differences in the photolytic pathways. Both NB and NPE derivatives proceed through the formation of an aci-nitro intermediate. acs.orgacs.org However, detailed investigations using time-resolved spectroscopy have shown that the photolysis of 1-(2-nitrophenyl)ethyl ethers can involve two parallel pathways leading to a common hemiacetal intermediate, the decomposition of which is rate-limiting for product release. acs.orgnih.gov This contrasts with some 2-nitrobenzyl ethers that photolyze without the involvement of such a long-lived intermediate. acs.orgnih.gov

The efficiency of photolysis can also differ. In a direct comparison for caging 2-deoxyglucose, the 2-(2-nitrophenyl)ethyl derivative decomposed more efficiently upon photolysis at 350 nm than the corresponding 2-nitrobenzyl derivative. nih.gov

The choice between one-photon and two-photon excitation provides another dimension for comparison. Two-photon uncaging offers enhanced spatial resolution, which is particularly valuable in biological imaging and stimulation. nih.govfrontiersin.orgresearchgate.net The two-photon action cross-section, a measure of two-photon uncaging efficiency, is a critical parameter for these applications and varies between different photoremovable protecting groups.

The following table provides a comparative overview of key photochemical intermediates and byproducts for related photoremovable protecting groups.

Protecting GroupKey IntermediatePrimary Photochemical ByproductReference
1-(2-Nitrophenyl)ethyl (NPE)aci-nitro species, hemiacetal2-Nitrosoacetophenone acs.orgacs.org
2-Nitrobenzyl (NB)aci-nitro species2-Nitrosobenzaldehyde acs.org
2-(2-Nitrophenyl)ethyl (NPEthyl)aci-nitro species2-Nitrostyrene researchgate.netnih.gov
4,5-Dimethoxy-2-nitrobenzyl (DMNB)aci-nitro species4,5-Dimethoxy-2-nitrosobenzaldehyde

Emerging Research Directions and Future Perspectives

Integration with Microfluidic and Flow Chemistry Systems for Photochemical Control

The integration of photochemistry with continuous-flow systems offers significant advantages over traditional batch reactions, including superior control, efficiency, and safety. mdpi.com Microreactors, with their high surface-area-to-volume ratio, ensure uniform irradiation of the reaction mixture, leading to shorter reaction times, higher selectivity, and reduced formation of side-products from over-irradiation. tue.nlnih.gov

The application of 1-(2-Nitrophenyl)ethyl hydrogen sulfate (B86663), often referred to as NPE-sulfate, in such systems is an active area of research. For instance, its photolysis has been used to generate self-sustained Marangoni flows. researchgate.net In this process, the localized UV exposure of an aqueous solution of NPE-sulfate and sodium oleate (B1233923) at an air-water interface induces a chemical reaction that creates a surface tension gradient, driving fluid flow. researchgate.net This demonstrates the potential for using light-controlled reactions with this compound to manipulate fluids on a micro-scale without mechanical pumps.

Flow chemistry setups are particularly advantageous for photochemical processes that can be difficult to scale up. mdpi.com The precise control over parameters like residence time, flow rate, and light intensity in a microreactor allows for the optimization of reactions involving photolabile compounds. mdpi.comtue.nl This approach enables the coupling of photochemical steps with other reactions without the need for isolating intermediates, streamlining complex syntheses. mdpi.com

Table 1: Comparison of Batch vs. Flow Photochemistry
FeatureBatch ReactorFlow Reactor (Microfluidics)
Irradiation Non-uniform, light penetration issues (Beer-Lambert Law)Uniform and efficient irradiation of the entire reaction volume. tue.nl
Reaction Time Generally longer, potential for over-irradiation. tue.nlShorter, leading to higher productivity and fewer side products. tue.nlnih.gov
Heat & Mass Transfer Often limited, can lead to temperature gradientsExcellent heat and mass transfer due to high surface-to-volume ratio. tue.nl
Scalability Difficult and often non-linearEasier and more predictable scale-up. tue.nl
Safety Higher risk with energetic intermediates or exothermic reactionsImproved safety due to small reaction volumes and superior temperature control.

Exploration in Materials Science Research (e.g., Photo-Patterning, Responsive Materials)

The ability to trigger chemical changes with light makes photolabile compounds like 1-(2-Nitrophenyl)ethyl hydrogen sulfate valuable tools in materials science for creating responsive or "smart" materials. These materials can change their properties in response to an external light stimulus. nih.gov

A key example is the light-induced generation of Marangoni flows, where the photolysis of NPE-sulfate creates a chemical reaction that drives the self-assembly of micro-droplets at an interface. researchgate.net This represents a fundamental step towards creating out-of-equilibrium chemical systems that can self-organize and deliver reagents in a controlled manner. researchgate.net Such systems are foundational for developing materials with life-like properties.

Furthermore, the general principle of using PPGs for surface modification and photo-patterning is well-established and applicable to this compound. wikipedia.org In photo-patterning, a surface is selectively irradiated through a mask, causing the photolabile group to cleave and alter the chemical properties of the exposed regions. This allows for the creation of intricate, high-resolution chemical patterns on a substrate, which is essential for applications in microelectronics (as photoresists), sensor development, and creating patterned surfaces for cell culture studies. wikipedia.org The protons released from this compound could be used to locally catalyze reactions or alter the charge on a surface in a spatially defined manner.

Table 2: Applications of Photolabile Groups in Materials Science
ApplicationDescriptionRelevance of this compound
Responsive Gels Hydrogels that swell, shrink, or degrade upon light exposure, releasing an encapsulated substance.The release of sulfate and protons can alter the local pH and ionic strength, triggering a response in pH-sensitive polymers.
Photo-Patterning / Photoresists Using light to create a chemical pattern on a surface by selectively removing a protecting group. wikipedia.orgThe photolysis product could change the solubility of a polymer film, allowing for its selective removal. wikipedia.org
Surface Modification Covalently attaching caged molecules to a surface and then using light to expose a functional group in a specific area. wikipedia.orgCan be used to create surfaces with patterned acidity or reactivity.
Light-Driven Assembly Using photochemical reactions to direct the self-assembly of molecules or larger structures.The generation of Marangoni flows from NPE-sulfate photolysis is a direct example of this. researchgate.net

Development of Advanced Light Delivery and Control Techniques in Research Applications

A significant limitation of many nitrobenzyl-based PPGs, including this compound, is their reliance on UV light for activation. nih.govnih.gov UV light has low tissue penetration and can be damaging to biological samples, which restricts in vivo applications. nih.gov Consequently, a major research thrust is the development of advanced light delivery techniques to overcome these issues.

Key strategies include:

Two-Photon Absorption (TPA): This technique uses two lower-energy photons (e.g., near-infrared light) that arrive simultaneously to excite the molecule, achieving the same effect as a single high-energy UV photon. nih.govnih.gov NIR light penetrates tissue more deeply and is less phototoxic, enabling precise 3D spatial control deep within a sample. nih.gov

Upconverting Nanoparticles (UCNPs): These nanoparticles absorb low-energy light (typically NIR) and convert it into higher-energy UV or visible light, which can then trigger the photolabile compound locally. nih.gov This effectively creates a tiny, localized UV light source inside the sample, activated by a benign external NIR source. nih.gov

Red-Shifting Chromophores: Chemical modification of the photolabile group itself to increase its absorption at longer, more biocompatible wavelengths (e.g., visible light) is another active area of research. nih.govresearchgate.net

These advanced techniques provide unprecedented spatiotemporal precision, allowing researchers to control chemical reactions at the subcellular level or deep within tissues, opening new avenues for studying dynamic biological processes. nih.gov

Challenges and Opportunities in the Design of Next-Generation Photolabile Sulfate Esters for Chemical Research

While effective, this compound and related nitrobenzyl PPGs present several challenges that drive the design of next-generation compounds.

Challenges:

Photoreaction Byproducts: The photolysis of o-nitrobenzyl compounds produces o-nitroso carbonyl compounds (in this case, 2'-nitrosoacetophenone). researchgate.netacs.org These byproducts can be toxic and often absorb light at the same wavelength used for photolysis, which can interfere with the reaction and reduce its efficiency. acs.org

Reaction Kinetics: The initial photochemical event is very fast, but the subsequent thermal steps that lead to the release of the leaving group can be significantly slower, on the order of microseconds to milliseconds. researchgate.netacs.org This can be a rate-limiting step in studies of very fast biological or chemical processes.

Quantum Yield: The quantum yield—the efficiency with which absorbed photons are converted into a desired chemical event—can be low for some PPGs, requiring high-intensity light sources. wikipedia.orgresearchgate.net

Multiple Reaction Pathways: The excited state can sometimes decay through multiple pathways, leading to different products. For example, related 2-NPE compounds can undergo various bond cleavages, reducing the yield of the desired released molecule. nih.gov

Opportunities:

Novel Chromophores: There is a significant opportunity in developing new photolabile groups that absorb in the visible or NIR spectrum, have higher quantum yields, and release substrates more rapidly. researchgate.net Coumarin-based caging groups, for example, can be sensitive to visible light and exhibit good quantum yields. researchgate.net

"Traceless" Release: The ideal PPG would decompose into truly benign and non-interfering byproducts. acs.org Designing new core structures that avoid the formation of reactive nitroso species is a key goal.

Orthogonal Control: Developing a palette of PPGs that respond to distinct wavelengths of light would allow for the independent control of multiple different chemical species within the same system. wikipedia.org This "orthogonal" control is a major frontier in chemical biology.

Improved Leaving Group Compatibility: Designing PPGs that can efficiently release a wider variety of functional groups, particularly poor leaving groups like alcohols and amines, remains an important objective. acs.org

The continued development of photolabile sulfate esters and other PPGs, informed by these challenges and opportunities, will provide researchers with increasingly sophisticated tools for controlling chemical and biological systems with light.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(2-nitrophenyl)ethyl hydrogen sulfate, and what key challenges arise during its preparation?

Methodological Answer: The compound is typically synthesized via sulfation of 1-(2-nitrophenyl)ethanol using sulfur trioxide complexes or chlorosulfonic acid. A critical step involves protecting the nitro group to prevent undesired side reactions. For example, phosphoramidite derivatives of this compound, such as bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite, are synthesized under anhydrous conditions to avoid hydrolysis . Challenges include controlling regioselectivity during sulfation and maintaining stability of the nitro group under acidic conditions.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : To confirm the presence of the sulfate ester (δ ~4.5–5.0 ppm for CH2_2-O-SO3_3^-) and nitro group aromatic protons.
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., expected [M-H]^- ion at m/z 260.0234 for C8_8H8_8NO6_6S).
  • HPLC with UV detection : To assess purity, leveraging the nitro group’s strong absorbance at ~260 nm .

Advanced Research Questions

Q. Q3. How does this compound act as a photolabile "caged" compound in pH-jump experiments?

Methodological Answer: Upon UV photolysis (~350 nm), the sulfate ester undergoes cleavage, releasing protons and generating a rapid pH drop. This mechanism is utilized in time-resolved infrared (IR) spectroscopy to study pH-sensitive processes. For example, Abbruzzetti et al. (2005) quantified proton release kinetics (rate constant k = 1.2 × 106^6 s1^{-1}) using flash photolysis coupled with pH-dependent IR absorption bands of carbonate/bicarbonate buffer systems .

Q. Q4. How does the stereochemistry of the 1-(2-nitrophenyl)ethyl (NPE) group influence DNA duplex stability in dynamic nanotechnology applications?

Methodological Answer: Steinert et al. demonstrated that the R-enantiomer of the NPE group destabilizes DNA duplexes more significantly than the S-enantiomer due to steric clashes with the phosphate backbone. This property is exploited in photocaged DNA constructs for spatiotemporal control of hybridization. Stability is assessed via thermal denaturation (melting temperature, Tm_m) and circular dichroism (CD) spectroscopy .

Q. Q5. What methodological strategies are used to analyze proton release kinetics from this compound in aqueous systems?

Methodological Answer: Two complementary approaches:

Time-resolved IR spectroscopy : Monitors pH changes via carbonate/bicarbonate absorption bands (e.g., ΔνCO32_{CO_3^{2-}} = 1415 cm1^{-1}, ΔνHCO3_{HCO_3^-} = 1650 cm1^{-1}) .

Stopped-flow fluorescence : Uses pH-sensitive fluorophores (e.g., SNARF-1) to track proton release in sub-millisecond timescales .

Q. Q6. How is this compound integrated into caged nucleotides for studying ATP-dependent enzymatic processes?

Methodological Answer: The sulfate group is enzymatically replaced with ATP’s γ-phosphate to create photocaged nucleotides (e.g., adenosine 5'-triphosphate P3-[1-(2-nitrophenyl)ethyl ester] disodium salt). These "caged" nucleotides enable precise activation of ATPases or kinases via UV light, with release kinetics monitored via stopped-flow assays or Förster resonance energy transfer (FRET) .

Methodological Challenges and Data Interpretation

Q. Q7. How do researchers address discrepancies in reported proton release rates for this compound across studies?

Methodological Answer: Variations in rate constants (e.g., 1.2 × 106^6 s1^{-1} vs. 8.7 × 105^5 s1^{-1}) often stem from differences in:

  • Buffer composition : Ionic strength affects solvation and reaction kinetics.
  • Photolysis setup : Laser pulse duration (nanosecond vs. femtosecond) impacts temporal resolution.
    Robust cross-validation using multiple techniques (IR, fluorescence, pH electrodes) is recommended .

Q. Q8. What precautions are necessary when handling this compound in light-sensitive experiments?

Methodological Answer:

  • Light exclusion : Use amber glassware or darkroom conditions to prevent premature photolysis.
  • Oxygen scavengers : Add β-mercaptoethanol (1–5 mM) to mitigate radical-induced side reactions.
  • Temperature control : Maintain ≤4°C during storage to slow hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.